4-[4-(Difluoromethoxy)phenyl]oxan-4-amine hydrochloride
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Overview
Description
4-[4-(Difluoromethoxy)phenyl]oxan-4-amine hydrochloride, abbreviated as 4-DFMO-HCl, is a synthetic organofluorine compound with a wide range of applications in scientific research. 4-DFMO-HCl is a potent inhibitor of the enzyme monoamine oxidase (MAO) and has been used in a variety of biochemical and physiological experiments.
Scientific Research Applications
Synthetic Utility and Chemical Properties
Compounds structurally related to 4-[4-(Difluoromethoxy)phenyl]oxan-4-amine hydrochloride have been explored for their synthetic utility in organic chemistry. For example, hydroxyapatite-catalyzed cyclization of aryl enones has been employed for the efficient synthesis of oxazine derivatives, demonstrating the catalytic potential in creating heterocyclic compounds with high yields under solvent-free conditions. Such methodologies highlight the importance of related compounds in facilitating the synthesis of complex organic molecules with potential bioactive properties (Thirunarayanan, 2014).
Additionally, solid SiO2-H3PO4 has been reported as an efficient catalyst for the cyclization of enones to synthesize oxazine derivatives, further emphasizing the role of similar compounds in heterocyclic chemistry and their potential as building blocks for more complex structures with antimicrobial activities (Thirunarayan & Renuka, 2014).
Pharmacological Potential
The exploration of novel quinazolinone derivatives, synthesized from related phenyl-substituted compounds, has indicated significant antimicrobial activity. Such research underscores the therapeutic potential of compounds with related structural motifs, paving the way for the development of new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Physical and Optical Properties
Research into the photophysical properties of borondipyrromethene analogues, which share similar fluorophore characteristics with the given compound, reveals insights into the effects of structural modifications on fluorescence properties. Such studies are crucial for the development of new fluorescent probes and materials with specific optical applications (Qin et al., 2005).
properties
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]oxan-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2.ClH/c13-11(14)17-10-3-1-9(2-4-10)12(15)5-7-16-8-6-12;/h1-4,11H,5-8,15H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUZIBTZVMTSOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)OC(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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